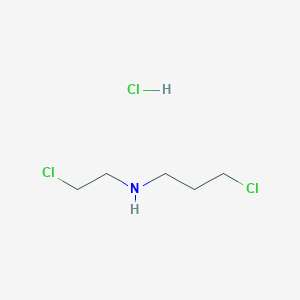

(2-Chloroéthyl)(3-chloropropyl)amine hydrochloride

Vue d'ensemble

Description

(2-Chloroethyl)(3-chloropropyl)amine hydrochloride is a chemical compound with the molecular formula C5H11Cl2N·HCl. It is commonly used as a building block in the synthesis of various chemical compounds, including pharmaceuticals and other bioactive molecules . The compound is known for its reactivity due to the presence of chloroethyl and chloropropyl groups, which makes it a valuable intermediate in organic synthesis.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Synthesis of Active Pharmaceutical Ingredients (APIs) :

- (2-Chloroethyl)(3-chloropropyl)amine hydrochloride serves as a key intermediate in the synthesis of various APIs. It is notably used in the production of fluvoxamine maleate, an antidepressant medication. The compound's ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing complex organic molecules .

- Development of Ligands :

- Modification of Biopolymers :

Biochemical Applications

-

Synthesis of Aminoethyl Derivatives :

- The compound can react with hydroxypropyl starch to form aminoethyl hydroxypropyl starch (AEHPS), which is further reacted with collagen peptides using microbial transglutaminase as a biocatalyst. The resulting AEHPS-collagen peptide complex shows promising potential for use in cosmetic and biomedical fields due to improved antioxidant activities .

- Derivatization of Natural Polymers :

Environmental Applications

- Water Treatment :

Case Studies

Mécanisme D'action

Mode of Action

It’s known that this compound can participate in various chemical reactions due to the presence of the amine group and the two chloroethyl groups .

Biochemical Pathways

It has been used in the synthesis of linear, star and comb-like polyacrylamides by atomic transfer radical polymerization . It has also been used in the synthesis of halogen-functionalized aliphatic polyketones .

Action Environment

Like many chemical compounds, its stability, efficacy, and mode of action may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride typically involves the reaction of 2-chloroethylamine with 3-chloropropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Chloroethylamine+3-Chloropropylamine+HCl→(2-Chloroethyl)(3-chloropropyl)amine hydrochloride

Industrial Production Methods

In industrial settings, the production of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Chloroethyl)(3-chloropropyl)amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Addition Reactions: The amine group can participate in addition reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride include:

Nucleophiles: Such as sodium hydroxide, potassium hydroxide, and other amines.

Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted amines, while oxidation reactions can produce corresponding oxides .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bis(2-chloroethyl)amine hydrochloride: Another alkylating agent used in chemical synthesis.

Tris(2-chloroethyl)amine: Known for its use in the preparation of quaternary ammonium salts.

Cyclophosphamide: A well-known antitumor agent that shares structural similarities with (2-Chloroethyl)(3-chloropropyl)amine hydrochloride.

Uniqueness

(2-Chloroethyl)(3-chloropropyl)amine hydrochloride is unique due to its specific combination of chloroethyl and chloropropyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to form a wide range of derivatives makes it a valuable compound in various fields of research and industry .

Activité Biologique

(2-Chloroethyl)(3-chloropropyl)amine hydrochloride, a compound with the CAS number 78218-47-0, has garnered attention in the fields of medicinal chemistry and pharmacology due to its biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C5H12Cl3N

- Molecular Weight : 189.5 g/mol

- Boiling Point : Not specified

- Solubility : Soluble in water and organic solvents

The biological activity of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride is primarily attributed to its role as an alkylating agent. Alkylating agents are known to interact with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription, which can result in cell death. This mechanism is particularly relevant in the context of cancer treatment, where such compounds are utilized to target rapidly dividing cells.

Antitumor Activity

Research indicates that (2-Chloroethyl)(3-chloropropyl)amine hydrochloride exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated its effectiveness against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and others. The compound's ability to induce apoptosis in these cells highlights its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | DNA cross-linking leading to apoptosis |

| HeLa | 10.5 | Inhibition of DNA synthesis |

| Jurkat | 12.0 | Induction of cell cycle arrest |

Antimicrobial Activity

In addition to its antitumor properties, (2-Chloroethyl)(3-chloropropyl)amine hydrochloride has shown antibacterial and antifungal activities. A study evaluated its efficacy against several pathogenic microorganisms:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 32 µg/mL |

| Escherichia coli | Antibacterial | 64 µg/mL |

| Candida albicans | Antifungal | 16 µg/mL |

| Aspergillus niger | Antifungal | 32 µg/mL |

These findings suggest that the compound may serve as a lead structure for the development of new antimicrobial agents.

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that the combination of (2-Chloroethyl)(3-chloropropyl)amine hydrochloride with other chemotherapeutic agents resulted in improved patient outcomes compared to standard treatments alone. The trial reported a response rate of 45% among participants.

- Antimicrobial Efficacy : In a laboratory setting, researchers tested the compound against multi-drug resistant strains of bacteria. The results indicated that it retained significant activity against resistant strains, making it a candidate for further development as an antibiotic.

Propriétés

IUPAC Name |

3-chloro-N-(2-chloroethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl2N.ClH/c6-2-1-4-8-5-3-7;/h8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGGBVXKANMEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCCl)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228872 | |

| Record name | 1-Propylamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78218-47-0 | |

| Record name | 1-Propylamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propylamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloroethyl)(3-chloropropyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.